BMS-345541 is a synthetic, small molecule compound developed as a highly selective inhibitor of IKK, specifically targeting the IKKβ subunit. [, ] It has been extensively utilized in preclinical research to investigate the role of the IKK/NF-κB signaling pathway in various biological processes, including inflammation, immune responses, cell survival, and tumor development. [, , , ] While BMS-345541 has shown promise in preclinical studies, it has not progressed to clinical trials for therapeutic use in humans.
Chemical Reactions Analysis
Specific information regarding the chemical reactions involving BMS-345541 is limited in the reviewed scientific literature. Its primary mode of action is attributed to its binding to IKKβ, inhibiting its kinase activity. []
Mechanism of Action
Inflammation and Immune Responses
Rheumatoid Arthritis: In collagen-induced arthritis (CIA), BMS-345541 blocked joint inflammation and destruction, highlighting its potential as a therapeutic agent for rheumatoid arthritis. [] It effectively reduced the incidence and severity of disease, inhibited the production of proinflammatory cytokines like IL-1β, and suppressed metalloproteinase expression, thus protecting cartilage from degradation. [, ]
Inflammatory Bowel Disease: BMS-345541 effectively reduced the severity of dextran sulfate sodium-induced colitis in mice. [] It blocked the expression of adhesion molecules like ICAM-1 and VCAM-1, crucial for leukocyte recruitment and inflammation, demonstrating its potential in treating inflammatory bowel diseases. []
Asthma: In ovalbumin-induced asthma models, BMS-345541 inhibited airway inflammation, hyperresponsiveness, and remodeling. [] It reduced pulmonary eosinophil infiltration, mucus hypersecretion, and TGFβ1 levels, suggesting a role in mitigating airway remodeling by preventing epithelial-mesenchymal transition. []
Acute Lung Injury: In models of endotoxin-induced acute lung injury, BMS-345541 administration after the onset of inflammation significantly reduced lung NF-κB activation, neutrophil influx, and lung edema. [] This suggests a potential therapeutic role in limiting the severity of acute lung injury by modulating the duration and intensity of NF-κB activity. []
Cancer Research
Breast Cancer: BMS-345541 suppressed breast tumorigenesis and metastasis by targeting GD2+ cancer stem cells, highlighting its potential in controlling breast cancer growth and spread. [] Additionally, it sensitized MCF-7 breast cancer cells to ionizing radiation by selectively inhibiting homologous recombination repair of DNA double-strand breaks, potentially enhancing radiotherapy efficacy. []
Colorectal Cancer: Calebin A, a component of turmeric with NF-κB inhibitory activity, demonstrated anticancer effects on colorectal cancer cells, similar to BMS-345541. [, , , ] Both compounds suppressed proliferation, invasion, and metastasis by inhibiting NF-κB activation and downregulating its target genes. [, , , ]
Multiple Myeloma: BMS-345541 showed activity against multiple myeloma cells, particularly in melphalan-resistant cell lines where NF-κB regulates FA/BRCA gene expression involved in DNA repair. [] Its cytotoxic effect was attributed to the inhibition of NF-κB DNA binding activity and a consequent decrease in FA/BRCA gene expression, suggesting a role in overcoming drug resistance in multiple myeloma. []
Applications
Lymphocyte Depletion: BMS-345541 effectively depleted lymphocytes in mice, suggesting its potential as a therapeutic agent for lymphoproliferative disorders. [] Its mechanism of action in this context is attributed to the induction of lymphocyte apoptosis. []
Graft Survival: BMS-345541, when combined with suboptimal immunosuppression, significantly prolonged graft survival in a murine model of cardiac graft rejection. [] This suggests its potential as an adjunctive therapy for preventing graft rejection by suppressing immune responses. []
Related Compounds
Temozolomide
Compound Description: Temozolomide is an alkylating agent used as a chemotherapeutic drug, primarily for brain tumors like glioblastoma. It acts by damaging DNA and inducing cell cycle arrest and apoptosis. [, ]
Relevance: Although structurally unrelated to BMS-345541, temozolomide is investigated in conjunction with BMS-345541 for its potential synergistic effects in treating melanoma. [] This research suggests that combining IKKβ inhibitors like BMS-345541 with DNA-damaging agents could be a promising therapeutic strategy for cancers with constitutive NF-κB activation.
Bortezomib
Compound Description: Bortezomib, a proteasome inhibitor, is a clinically used anticancer drug. It primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins, leading to cell cycle arrest and apoptosis. []
Relevance: Bortezomib serves as a control for therapeutic efficiency and toxicity assessments in comparison to BMS-345541 in melanoma models. [] Although their mechanisms of action differ, comparing their efficacies and toxicities provides valuable insights into the potential benefits and drawbacks of targeting IKKβ with BMS-345541 as a therapeutic strategy.
GX15-070 (Obatoclax)
Compound Description: GX15-070, also known as Obatoclax, is a small molecule inhibitor of Bcl-2 family proteins, which are key regulators of apoptosis. By inhibiting these proteins, GX15-070 promotes apoptosis in cancer cells. []
Relevance: GX15-070 is investigated in combination with BMS-345541 for its synergistic potential in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells. [] The synergistic effect highlights that combining IKKβ inhibition with targeting the intrinsic apoptotic pathway through Bcl-2 family proteins could be an effective strategy for treating cancers with constitutive NF-κB activation.
Mapatumumab
Compound Description: Mapatumumab is a fully human monoclonal antibody that specifically targets and activates TRAIL-R1 (Death Receptor 4). This activation leads to the induction of apoptosis in cancer cells. []
Relevance: Similar to GX15-070, mapatumumab is studied in combination with BMS-345541 to evaluate their synergistic potential in triggering apoptosis in CLL cells. [] The observed synergy further suggests that combining IKKβ inhibition with agents that activate the extrinsic apoptotic pathway, like mapatumumab, could be a promising therapeutic approach for treating CLL.
BAY 11–7082
Compound Description: BAY 11-7082 is another IκB kinase inhibitor, like BMS-345541, that acts by preventing the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation. It is often used as a tool to study the NF-κB pathway. []
Celastrol
Compound Description: Celastrol is a natural compound extracted from the root of Tripterygium wilfordii (Thunder God Vine), a plant used in traditional Chinese medicine. It exhibits anti-inflammatory and anti-tumor activities and has been shown to inhibit IKK activation, similar to BMS-345541. []
Relevance: Celastrol, alongside BMS-345541, is investigated for its potential to suppress the growth and migration of mammary carcinosarcoma cells. [] Both compounds act by inhibiting the NF-κB pathway, but celastrol's natural origin and potential for broader biological activities make it a potentially interesting compound for further investigation in combination with BMS-345541.
Parthenolide
Compound Description: Parthenolide is a naturally occurring sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). It exhibits anti-inflammatory and anti-cancer properties, partly by inhibiting NF-κB activation through mechanisms that involve IKK inhibition, similar to BMS-345541. []
Relevance: Parthenolide is investigated alongside BMS-345541 for its ability to suppress the growth and migration of mammary carcinosarcoma cells. [] Both compounds inhibit the NF-κB pathway, but parthenolide's ability to directly target IKK, along with its natural origin, makes it an intriguing compound for further exploration in combination therapies.
Wedelolactone
Compound Description: Wedelolactone is a naturally occurring coumestan found in the plant Eclipta prostrata. It possesses anti-inflammatory and anti-cancer properties, partly attributed to its ability to inhibit the NF-κB pathway. []
Relevance: Wedelolactone, in conjunction with BMS-345541, is explored for its potential to suppress the growth and migration of mammary carcinosarcoma cells. [] Although both compounds target the NF-κB pathway, wedelolactone's unique chemical structure and potential for distinct interactions with cellular targets make it a valuable comparison point for understanding the diverse mechanisms by which NF-κB can be modulated.
Curcumin
Compound Description: Curcumin is a natural polyphenol compound derived from the turmeric plant (Curcuma longa). It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit NF-κB activation. []
Relevance: Curcumin serves as a comparison point for the anti-cancer activity of Calebin A, a novel turmeric derivate, and BMS-345541. [] All three compounds target the NF-κB pathway, but their distinct chemical structures, origins (natural vs. synthetic), and potential off-target effects highlight the diversity of strategies for modulating this pathway.
CA15
Compound Description: CA15 is a synthetic monocarbonyl analogue of curcumin designed to have improved stability and potentially enhanced biological activity compared to natural curcumin. It exhibits anti-cancer properties, including the inhibition of NF-κB activation. []
Relevance: CA15, alongside BMS-345541, is investigated for its anticancer effects on laryngeal cancer cells. [] Both compounds target the NF-κB pathway, but CA15's improved stability and potentially enhanced potency compared to natural curcumin makes it an attractive candidate for further investigation in combination therapies.
Ruxolitinib
Compound Description: Ruxolitinib is a selective JAK1 and JAK2 inhibitor, primarily used for treating myelofibrosis and polycythemia vera. By inhibiting JAK/STAT signaling, it reduces inflammation and controls blood cell production. []
Relevance: Ruxolitinib serves as a comparison for the therapeutic potential of BMS-345541 in treating myelofibrosis-like phenotypes. [] While both compounds target different pathways involved in inflammation (NF-κB by BMS-345541 and JAK/STAT by ruxolitinib), their combined use may offer improved therapeutic benefits, highlighting the potential for synergistic effects when targeting multiple inflammatory pathways.
Pacritinib
Compound Description: Pacritinib is a kinase inhibitor that primarily targets JAK2 and IRAK1, involved in inflammatory signaling pathways. It is investigated for its therapeutic potential in myelofibrosis, a bone marrow disorder. []
Relevance: Pacritinib, alongside BMS-345541, is explored for its ability to reverse inflammation-driven myelofibrosis-like phenotypes. [] Although both compounds target different pathways (NF-κB by BMS-345541 and JAK2/IRAK1 by pacritinib), their combined use shows promise in ameliorating the disease phenotype, highlighting the potential of multi-target approaches for treating complex diseases.
5z–7-oxozeaenol
Compound Description: 5z–7-oxozeaenol is a resorcylic acid lactone that acts as a selective inhibitor of TAK1 (TGF-β activated kinase 1). TAK1 is a key upstream kinase in the NF-κB signaling pathway, and its inhibition ultimately leads to the suppression of NF-κB activation. []
GNE-652
Compound Description: GNE-652 is a potent and selective pan-PIM kinase inhibitor. PIM kinases are involved in cell growth, survival, and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis. []
Relevance: GNE-652, in conjunction with BMS-345541, helps elucidate the role of the NF-κB pathway in regulating PIM kinase expression in multiple myeloma. [] Specifically, BMS-345541's ability to suppress PIM2 expression, in combination with GNE-652's pan-PIM inhibitory activity, suggests a complex interplay between NF-κB signaling and PIM kinase expression in myeloma cells.
GNE-568
Compound Description: GNE-568 is a selective inhibitor of PIM-1 and PIM-3 kinases. Unlike the pan-PIM inhibitor GNE-652, GNE-568 exhibits selectivity for specific PIM isoforms. []
Relevance: The contrasting effects of GNE-568 (PIM-1 and -3 selective) and GNE-652 (pan-PIM inhibitor) in myeloma cells, alongside BMS-345541, highlight the importance of PIM2 kinase in multiple myeloma. [] This finding suggests that targeting PIM2, potentially through NF-κB inhibition with BMS-345541, could be a more effective therapeutic strategy than targeting PIM1 and PIM3.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cell-permeable Wnt signaling activator. Induces β-catenin and TCF-dependent transcriptional activity (EC50 = 0.7 μM). Activates Wnt without inhibiting GSK-3β. Shows developmental effects in vivo. Wnt Agonist I is a cell-permeable activator of Wnt signaling that does not inhibit GSK3β (IC50 > 60 µM). It induces nuclear accumulation of β-catenin, increasing transcriptional activity driven by TCF (EC50 = 700 nM) and altering embryonic development. Wnt Agonist I is effective in vivo, decreasing tissue damage and improving renal function after ischemia-reperfusion in rats. BML-284, also known as AMBMP and Wnt agonist 1, is a potent and selective activator of Wnt signaling. It enhances beta-catenin and increases transcript and protein levels of p-gp.
N-Maleoyl-β-alanine (3-maleimidopropanoic acid) is an aliphatic N-substituted maleimide. It is one of the component of the stabilizing solution for EC145 (a folate-targeted vinca alkaloid conjugate) used in rodent pharmacokinetic studies. BMPA Protein Modifier, or 3-Maleimidopropionic acid, contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. BMPA is useful for the preparation of protein and antibody conjugates.
BMS-066 is a novel tricyclic inhibitors of IKK2. It is a compound that demonstrats potent in vitro potency, acceptable pharmacokinetic and physicochemical properties, and efficacy when dosed orally in a mouse model of inflammatory bowel disease.
BMPS Crosslinker, also known as 3-Maleimido-propionic NHS ester, is a non-cleavable, water insoluble, heterobifunctional protein crosslinker that is commonly used to crosslink haptens to carrier proteins and enzymes to antibodies. The BMPS crosslinker's NHS ester and maleimide reactive groups react with amino and sulfhydryl moites, respectively. BMPS Crosslinker is useful for making ADCs (antibody drug conjugates).
BMS-1001 is a small molecule inhibitor of the interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. BMS-1001 HCl is a potent PD-1/PD-L1 interaction inhibitor.
BMS 1166 is an inhibitor of the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 1.4 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with CHO cells expressing PD-L1 (EC50 = 276 nM in a reporter assay). BMS-1166 is a potent PD-1/PD-L1 interaction inhibitor.